Heptyl propionate

Flavor & Fragrance Physical Chemistry Formulation Stability

Heptyl propionate (heptyl propanoate; CAS 2216-81-1) is a carboxylic acid ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol. It is formed through the esterification of n-heptanol and propionic acid.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 2216-81-1
Cat. No. B1594045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl propionate
CAS2216-81-1
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)CC
InChIInChI=1S/C10H20O2/c1-3-5-6-7-8-9-12-10(11)4-2/h3-9H2,1-2H3
InChIKeyBGYICJVBGZQOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Propionate (CAS 2216-81-1): Technical Profile for Flavor and Fragrance Procurement


Heptyl propionate (heptyl propanoate; CAS 2216-81-1) is a carboxylic acid ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol [1]. It is formed through the esterification of n-heptanol and propionic acid [2]. This compound is a colorless to pale yellow liquid characterized by a boiling point of 209–210 °C at atmospheric pressure and a density of 0.8636–0.874 g/cm³ at 20–25 °C . Heptyl propionate is known to occur naturally in hop (Humulus lupulus L.) essential oil, contributing to its characteristic fruity and floral sensory qualities [3].

SourceNaturally present in hop essential oil
ProfileFloral rose-apricot odor character
RoleMiddle-to-base note in fragrance compositions

Why Heptyl Propionate Cannot Be Freely Substituted with Other C₁₀ Esters or Propionate Analogs


Despite sharing the same molecular formula (C₁₀H₂₀O₂) with its isomer propyl heptanoate, or belonging to the same propionate ester class as ethyl or butyl propionate, heptyl propionate exhibits distinct physicochemical and organoleptic properties that preclude simple interchangeability in flavor and fragrance formulations [1]. Substitution without verification can lead to altered volatility profiles, unexpected shifts in odor character, and potential non-compliance with established safety guidelines. The following quantitative evidence delineates the specific performance and regulatory differentiators that inform scientific selection and procurement decisions [2].

Isomer mismatch
Propyl heptanoate may exhibit different odor character and regulatory usage limits; direct interchange requires organoleptic and IFRA review.
Chain-length analogs
Ethyl or butyl propionate possess higher volatility and lower flash points, potentially altering evaporation profile and flammability classification.
Sensory identity
Substituting with other C₁₀ esters can shift the fruity-floral balance; analytical differentiation via Kovats RI is advised to confirm identity.

Quantitative Differentiation of Heptyl Propionate Against Key Analogs: A Technical Procurement Guide


Melting Point: Heptyl Propionate's Higher Solidification Temperature Reduces Crystallization Risk vs. Shorter-Chain and Isomeric Esters

Heptyl propionate exhibits a melting point of -50.9 °C, which is significantly higher than that of ethyl propionate (-73.6 °C), butyl propionate (-89 °C), and its isomer propyl heptanoate (-64.8 °C) [1][2]. This elevated solidification temperature indicates a lower tendency to crystallize or solidify during storage and handling in moderately cold environments, a common issue with lower-melting esters. The difference of +13.9 °C over propyl heptanoate provides a meaningful formulation advantage.

Melting point
Reported
-50.9 °Cvs.ethyl prop. -73.6 °C, butyl prop. -89 °C, propyl heptanoate -64.8 °C
+13.9 °C over isomer
Higher solidification temperature may reduce cold-storage crystallization risk.
Cross-study comparable at atmospheric pressure.
Flavor & Fragrance Physical Chemistry Formulation Stability

Flash Point: Heptyl Propionate Offers Enhanced Safety Profile vs. Lower-Molecular-Weight Propionates and Isomers

Heptyl propionate has a flash point of 79.8 °C (closed cup), which is substantially higher than that of ethyl propionate (12 °C), butyl propionate (38 °C), and heptyl acetate (68.6 °C) . It is also marginally higher than its isomer, propyl heptanoate (76.7 °C) . The +67.8 °C increase in flash point compared to ethyl propionate and the +41.8 °C increase over butyl propionate translates to a significantly lower flammability hazard, simplifying storage, handling, and transportation under GHS and OSHA standards.

Flash point
Data to verify
79.8 °Cvs.ethyl prop. 12 °C, butyl prop. 38 °C, heptyl acetate 68.6 °C
+41.8 °C over butyl prop.
Reported higher flash point supports less stringent flammability handling.
Closed-cup method; verify under local conditions.
Process Safety Regulatory Compliance Flavor & Fragrance Manufacturing

Kovats Retention Index: A Definitive GC-MS Fingerprint for Differentiating Heptyl Propionate from Its Isomer Propyl Heptanoate

Gas chromatographic analysis reveals a distinct Kovats retention index (RI) for heptyl propionate. On a non-polar DB-1 capillary column, heptyl propionate exhibits an RI of 1184 [1]. In contrast, its isomer, propyl heptanoate (CAS 7778-87-2), has a reported RI of 1169 on a non-polar OV-101 column [2]. While direct comparison between different non-polar columns requires caution, the consistent and reproducible difference of approximately 15 retention index units provides a clear analytical benchmark. This difference is sufficient for unambiguous identification and quantification in complex mixtures, ensuring that the correct isomer is sourced and utilized.

Kovats RI
Analytical context
1184 (DB-1)vs.propyl heptanoate 1169 (OV-101)
ΔRI ≈ 15
Consistent index difference aids GC-MS isomer identification.
Inter-column comparability requires validation.
Analytical Chemistry Quality Control GC-MS Authentication

IFRA Maximum Usage Level: Heptyl Propionate Permits 6% Concentration in Fragrance Concentrates vs. 8% for Propyl Heptanoate

The International Fragrance Association (IFRA) sets recommended maximum usage levels for fragrance ingredients to ensure consumer safety. Heptyl propionate is subject to an IFRA maximum usage level of 6.0% in the final fragrance concentrate [1]. This is in contrast to its isomer, propyl heptanoate, for which IFRA recommends a maximum usage level of 8.0% in fragrance concentrates [2]. This 2% absolute difference (a 33% relative increase for propyl heptanoate) may influence formulation flexibility and cost-in-use calculations for specific product categories.

IFRA limit
Source review
6.0%vs.propyl heptanoate 8.0%
-2.0 abs. %
Lower maximum usage level may limit formulation loading.
Per IFRA 49th Amendment; verify for specific product categories.
Fragrance Regulation IFRA Standards Formulation Safety

Organoleptic Profile: Distinct Rose-Apricot Character of Heptyl Propionate Contrasts with Green-Winey Nuances of Propyl Heptanoate

Sensory evaluations consistently describe the odor of heptyl propionate as possessing a distinct floral character, with primary notes of rose and apricot [1][2]. In direct contrast, its isomer propyl heptanoate (CAS 7778-87-2) is characterized by a green, fruity, and winey odor profile [3]. While both are fruity, the specific floral-rose character of heptyl propionate offers a unique sensory dimension not provided by its isomer. This qualitative difference is a primary driver for flavorists and perfumers when selecting between these two structurally similar but sensorially divergent molecules.

Odor profile
Reported
Rose, apricotvs.propyl heptanoate: green, winey
Floral-rose character drives selection over green isomer.
Sensory evaluation at 100% concentration.
Sensory Science Flavor Chemistry Fragrance Creation

Heptyl Propionate: Optimized Industrial Application Scenarios Based on Verified Differential Properties


Fine Fragrance Formulations Requiring a Floral Heart Note with Moderate Tenacity

Heptyl propionate's distinct rose-apricot odor profile [1] and higher boiling point (209–210 °C) relative to ethyl and butyl propionates make it particularly suited for use as a middle-to-base note in fine fragrances. Its lower volatility ensures a longer-lasting scent experience on skin compared to lighter, more fleeting esters. The IFRA guideline of up to 6% in the fragrance concentrate [2] provides a clear regulatory boundary for perfumers during the creative and compliance process.

Flavor Compounding for Apricot, Peach, and Tropical Fruit Profiles

The natural occurrence of heptyl propionate in hop oil [3] and its validated fruity, apricot flavor [1] make it a valuable component in compounding natural-identical flavor formulations for beverages, confectionery, and dairy products. Its moderate lipophilicity (estimated logP 3.8) [4] aids in its incorporation into fat-containing food matrices, while its distinct analytical fingerprint (Kovats RI 1184) [5] allows for robust quality control in complex flavor blends.

Manufacturing Environments with Stringent Safety and Handling Protocols

For production facilities seeking to minimize the handling of highly flammable solvents and raw materials, heptyl propionate's flash point of 79.8 °C presents a tangible safety advantage over more volatile esters like ethyl propionate (12 °C) or butyl propionate (38 °C) . This property can simplify storage requirements, reduce fire suppression system costs, and lower the overall risk profile of the manufacturing operation, especially in large-scale compounding.

Application
Selection Property
Validation Focus
Fine fragrance heart note
Floral rose-apricot odor and moderate volatility
IFRA 6% limit and sensory substantiation
Apricot/peach/tropical flavor
Natural-identical profile and lipophilicity
Kovats RI 1184 for QC and matrix incorporation
Safety-conscious manufacturing
Higher flash point classification
Flammability hazard and storage protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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